molecular formula C13H14BrN3O3 B6764737 N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6764737
M. Wt: 340.17 g/mol
InChI Key: YHFSUMAQRHCGQP-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine and a methyl group, an oxazole ring with ethyl and methyl groups, and a carboxamide functional group

Properties

IUPAC Name

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c1-4-10-11(7(2)16-20-10)13(19)15-9-6-17(3)5-8(14)12(9)18/h5-6H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFSUMAQRHCGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C(=O)NC2=CN(C=C(C2=O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions The process begins with the bromination of 1-methyl-4-oxopyridine to introduce the bromine atom at the 5-position This is followed by the formation of the oxazole ring through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the use of automated systems for amide coupling. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. Alternatively, it could activate a receptor that triggers beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide
  • N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-morpholin-4-ylpyridine-3-carboxamide

Uniqueness

N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

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